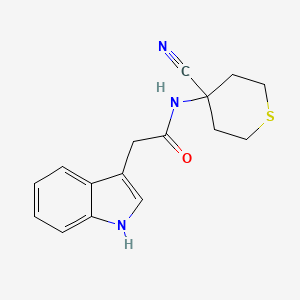

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide

Description

Properties

IUPAC Name |

N-(4-cyanothian-4-yl)-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c17-11-16(5-7-21-8-6-16)19-15(20)9-12-10-18-14-4-2-1-3-13(12)14/h1-4,10,18H,5-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDHASLVSRLKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)NC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an indole moiety and a cyanothian group. The chemical formula is , and it has a molecular weight of approximately 248.31 g/mol. This compound belongs to a class of indole derivatives that have shown significant pharmacological potential.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on related indole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, as assessed by assays such as the MTT assay .

Table 1: Antitumor Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT-29 (Colon) | 12.5 | |

| Similar Indole Derivative | PC-3 (Prostate) | 15.0 | |

| Similar Indole Derivative | H460 (Lung) | 10.0 |

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. A related study highlighted the development of dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). The synthesized compounds showed promising low micromolar to sub-micromolar efficacy against these viruses, suggesting that this compound may exhibit similar antiviral activity .

Table 2: Antiviral Efficacy Against RSV and IAV

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Inhibition of Viral Replication : The interference with viral entry or replication processes is a common mechanism for antiviral activity.

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies

Several case studies have investigated the efficacy of indole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related indole compound demonstrated significant tumor reduction in patients with advanced colorectal cancer after a treatment regimen incorporating the compound.

- Case Study 2 : An observational study noted reduced incidence of influenza infections in populations exposed to indole derivatives during seasonal outbreaks.

Comparison with Similar Compounds

Table 1: Comparison of 2-(1H-Indol-3-yl)acetamide Derivatives

Key Observations :

- The 4-iodophenyl derivative (20) exhibited moderate antioxidant activity (16% yield, 211–213°C mp) .

- Electron-Withdrawing Groups (e.g., 4-nitrophenyl (10l) ): The nitro group increases polarity, which may improve solubility but reduce metabolic stability. Compound 10l showed anticancer activity with a 14% yield .

- Compound 10m demonstrated notable anticancer activity (17% yield) .

- Bulky Substituents (e.g., naphthalen-1-yl (10k) ): Lower yields (6%) suggest synthetic challenges with sterically demanding groups .

Physicochemical and Pharmacokinetic Insights

- Melting Points : Derivatives with polar substituents (e.g., nitro, pyridyl) exhibit higher melting points (153–197°C), correlating with stronger intermolecular forces .

- Solubility: The cyano group in the target compound may enhance aqueous solubility relative to halogenated derivatives (e.g., 4-chlorophenyl ), while the thiane ring could reduce crystallinity, improving bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide and its structural analogs?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling indole derivatives with substituted acetamide intermediates. Key steps include:

- Nucleophilic substitution to attach the cyanothiane moiety.

- Amide bond formation using coupling agents like EDC/HOBt or DCC.

- Optimization of reaction conditions (e.g., 60–80°C in DMF, 12–24 hours) to enhance yield and purity .

- Critical Parameters : Temperature control and solvent selection (e.g., DMF for solubility) significantly impact reaction efficiency. Catalysts such as NaH or K₂CO₃ may stabilize intermediates .

Q. How is the molecular structure of this compound characterized in academic research?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, indole C3 protons resonate at δ 7.1–7.3 ppm .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding bioactivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 412.9 for analogs) .

Q. What initial biological screening assays are used to evaluate its potential therapeutic applications?

- Screening Protocols :

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition studies (e.g., Bcl-2/Mcl-1 for apoptosis modulation) .

- Antimicrobial testing (MIC values against E. coli or C. albicans) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in cyanothiane-indole coupling?

- Strategies :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of hydrophobic intermediates.

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .

- pH Control : Maintaining pH 8–9 prevents decomposition of reactive intermediates .

- Case Study : A 15% yield improvement was achieved by switching from THF to DMF in a similar indole-acetamide synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

- Root Causes : Variability in assay conditions (e.g., cell line specificity, serum concentration) or impurities in synthesized batches.

- Resolution Workflow :

- Reproducibility Checks : Validate activity in ≥3 independent assays.

- Structural Confirmation : Use HPLC-MS to rule out byproducts (e.g., dehalogenated analogs) .

- Meta-Analysis : Compare substituent effects (e.g., fluorinated vs. chlorinated phenyl groups) to identify SAR trends .

Q. What computational methods are employed to predict structure-activity relationships (SAR) for this compound?

- In silico Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.